![molecular formula C7H10N2 B2801547 2-Ethylpyridin-3-amine CAS No. 861393-64-8](/img/structure/B2801547.png)
2-Ethylpyridin-3-amine
Overview
Description
2-Ethylpyridin-3-amine is a chemical compound with the CAS Number: 861393-64-8 . It has a molecular weight of 122.17 and is typically in powder form . The IUPAC name for this compound is 2-ethyl-3-pyridinamine .
Molecular Structure Analysis
The InChI code for 2-Ethylpyridin-3-amine is 1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 . This indicates that the compound has a pyridine ring with an ethyl group at the 2nd position and an amine group at the 3rd position .Physical And Chemical Properties Analysis
2-Ethylpyridin-3-amine is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
“2-Ethylpyridin-3-amine” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
Formation of N-(pyridin-2-yl)amides
N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .
Synthesis of 3-bromoimidazopyridines
3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination . The cyclization to form imidazopyridines was promoted by the further bromination .
Pharmacophores for Molecules with Biological and Therapeutic Value
Aminopyridines, such as “2-Ethylpyridin-3-amine”, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Development of Convenient Synthetic Methods
Due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, developing convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials, is very meaningful .
Synthesis of Amides via C–C Bond Cleavage
C–C bond cleavage is another developing approach to synthesize amides . The excellent stability of C–C bond makes this subject develop slowly, exploring new methods for constructing amides directly by C–C bond cleavage is attractive .
Safety and Hazards
properties
IUPAC Name |
2-ethylpyridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIZYKRCAPLHDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpyridin-3-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.